molecular formula C15H14O4 B13505275 4-(4-Ethoxyphenoxy)benzoic acid

4-(4-Ethoxyphenoxy)benzoic acid

Cat. No.: B13505275
M. Wt: 258.27 g/mol
InChI Key: CTYBOVOJVOGGII-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is substituted by a 4-ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-ethoxyphenol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-hydroxybenzoic acid is first converted to its sodium salt, which then reacts with 4-ethoxyphenol under basic conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as the preparation of intermediates, purification through recrystallization, and quality control to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Ethoxyphenoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenoxy)benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxyphenoxy)benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from its methoxy and hydroxy analogs, potentially offering different biological activities and applications .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-(4-ethoxyphenoxy)benzoic acid

InChI

InChI=1S/C15H14O4/c1-2-18-12-7-9-14(10-8-12)19-13-5-3-11(4-6-13)15(16)17/h3-10H,2H2,1H3,(H,16,17)

InChI Key

CTYBOVOJVOGGII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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